N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide is a chemical compound with potential applications in scientific research. It belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide is not fully understood. However, it has been suggested to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, it has been reported to exhibit antibacterial activity by inhibiting the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor and antibacterial activity. However, its mechanism of action is not fully understood, and further research is needed to determine its potential applications in scientific research.
Future Directions
There are several future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to determine its potential applications in the treatment of bacterial infections. Additionally, further research is needed to determine its mechanism of action and potential applications in other areas of scientific research.
Synthesis Methods
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide can be synthesized using various methods, including the reaction of 2-bromobenzoyl chloride with 1-benzyl-2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base. Another method involves the reaction of 2-bromobenzamide with 1-benzyl-2-amino-1,2,3,4-tetrahydroquinoline in the presence of a base.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide has potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of certain bacteria, including MRSA.
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSULTMYSKVRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide |
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